molecular formula C9H12N2O2S B113240 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide CAS No. 90556-91-5

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Cat. No. B113240
Key on ui cas rn: 90556-91-5
M. Wt: 212.27 g/mol
InChI Key: BISNTORNTSHTAX-UHFFFAOYSA-N
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Patent
US07199133B2

Procedure details

1.0 g of water-moist Raney nickel is added to a solution of 2.60 g (10.7 mmol) of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide in 50 ml of tetrahydrofuran, and the mixture is hydrogenated at room temperature. The catalyst is filtered off, and the filtrate is evaporated, giving 2-(4-aminophenyl)isothiazolidine 1,1-dioxide as a brownish solid; ESI 213.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:15][CH2:14][CH2:13][S:12]2(=[O:17])=[O:16])=[CH:7][CH:6]=1)([O-])=O>O1CCCC1>[NH2:2][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:15][CH2:14][CH2:13][S:12]2(=[O:17])=[O:16])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O
Name
2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1S(CCC1)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1S(CCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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